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molecular formula C6H9NO4 B8706291 Acetic acid, hydroxy((1-oxo-2-propenyl)amino)-, methyl ester CAS No. 77402-05-2

Acetic acid, hydroxy((1-oxo-2-propenyl)amino)-, methyl ester

Cat. No. B8706291
M. Wt: 159.14 g/mol
InChI Key: YJOJMHVTEACTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656308

Procedure details

Acrylamide (141.7 parts), methylglyoxylate (144 parts), acetone (1200 ml) and phenothiazine (0.05 parts) were mixed and heated to reflux for 6 hours. After filtration and crystallization 180 parts MAG were received as confirmed by chemical analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].C[C:7](=[O:11])[C:8]([O-:10])=[O:9].[CH:12]1C2NC3C(=CC=CC=3)SC=2C=CC=1>CC(C)=O>[C:1]([NH:5][CH:7]([OH:11])[C:8]([O:10][CH3:12])=[O:9])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
1200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
After filtration and crystallization 180 parts MAG

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)NC(C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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